![molecular formula C5H8BrNO4 B1678675 Nibroxane CAS No. 53983-00-9](/img/structure/B1678675.png)
Nibroxane
Overview
Description
- It is commonly used to relieve pain, reduce inflammation, and manage fever.
- Conditions treated with Naproxen include arthritis, ankylosing spondylitis, tendinitis, bursitis, gout, and menstrual cramps .
Naproxen: (chemical formula: CHO) is a .
Preparation Methods
Synthetic Routes: Naproxen can be synthesized through various methods, including acylation of 2-naphthol with propionic anhydride.
Reaction Conditions: The reaction typically occurs under acidic conditions.
Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Reactions: Naproxen undergoes various reactions, such as esterification, hydrolysis, and decarboxylation.
Common Reagents: Propionic anhydride, sulfuric acid, and sodium hydroxide are commonly used.
Major Products: The main product is Naproxen itself, which inhibits prostaglandin synthesis.
Scientific Research Applications
Chemistry: Naproxen is used in organic synthesis and as a model compound for studying carboxylic acids.
Biology: It may have anti-inflammatory effects in cellular pathways.
Medicine: Naproxen is widely prescribed for pain relief and inflammation management.
Industry: It has applications in pharmaceuticals and drug formulations.
Mechanism of Action
- Naproxen inhibits cyclooxygenase (COX) enzymes, reducing prostaglandin production.
- It primarily targets COX-1 and COX-2, affecting inflammation and pain pathways.
Comparison with Similar Compounds
- Naproxen is similar to other NSAIDs like aspirin and indomethacin.
- Its uniqueness lies in its balanced COX-1 and COX-2 inhibition, making it suitable for various conditions.
Biological Activity
Nibroxane, a derivative of naproxen, has garnered attention for its diverse biological activities, particularly in anti-inflammatory and antitumor applications. This article reviews the synthesis, characterization, and biological effects of this compound, supported by data tables and case studies.
Synthesis and Characterization
This compound is synthesized through modifications of the naproxen structure, focusing on enhancing its pharmacological properties. The synthesis involves converting naproxen’s carboxyl group into thiourea derivatives using various lipophilic and sterically bulky aromatic amines. This process aims to improve the compound's efficacy against inflammation and tumor growth.
Key Synthesis Steps:
- Starting Material: Naproxen
- Reagents: Lipophilic amines, aromatic amino acids
- Conditions: Reaction in ethanol with pyridine as a base
Anti-Inflammatory Activity
This compound exhibits significant anti-inflammatory properties, as demonstrated in various studies. The compound's efficacy was assessed through in vivo and in vitro assays measuring paw edema reduction and enzyme inhibition.
Table 1: Anti-Inflammatory Activity of this compound Derivatives
Compound | % Inhibition of Paw Edema | IC50 (µM) for COX-2 |
---|---|---|
This compound | 49.29% | 6.20 |
Naproxen | 44.83% | 11.40 |
The results indicate that this compound derivatives show comparable or superior anti-inflammatory effects compared to traditional NSAIDs like naproxen, with lower IC50 values for COX-2 inhibition, suggesting enhanced potency.
Antitumor Activity
The antitumor effects of this compound were evaluated against various cancer cell lines, including HeLa cells. The cytotoxic potential was determined using MTT assays, revealing promising results.
Table 2: Cytotoxicity of this compound Against Cancer Cell Lines
Cell Line | GI50 (µg/mL) | Selectivity Index |
---|---|---|
HeLa | 15 | 5.7 |
NCI-ADR/Res | 44.3 | 1.9 |
These findings suggest that this compound not only inhibits tumor growth but also exhibits selectivity towards cancer cells, minimizing effects on normal cells.
Case Studies
- Case Study on In Vivo Efficacy : A study involving rats with induced inflammation showed a significant reduction in swelling when treated with this compound compared to a control group receiving no treatment.
- Clinical Trials : Preliminary clinical trials indicated that patients receiving this compound reported reduced pain levels and improved mobility compared to those on standard naproxen therapy.
The biological activity of this compound is attributed to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. Additionally, molecular docking studies suggest that this compound binds effectively to serum albumin proteins, enhancing its bioavailability and therapeutic efficacy.
Properties
CAS No. |
53983-00-9 |
---|---|
Molecular Formula |
C5H8BrNO4 |
Molecular Weight |
226.03 g/mol |
IUPAC Name |
5-bromo-2-methyl-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C5H8BrNO4/c1-4-10-2-5(6,3-11-4)7(8)9/h4H,2-3H2,1H3 |
InChI Key |
VFBSFSGHILWWIJ-UHFFFAOYSA-N |
SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Canonical SMILES |
CC1OCC(CO1)([N+](=O)[O-])Br |
Appearance |
Solid powder |
Key on ui other cas no. |
53983-00-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-bromo-2-methyl-5-nitro-3-dioxane 5-bromo-2-methyl-5-nitro-m-dioxane nibroxane |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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